TETRAKIS(METHOXYETHOXYETHOXY)SILANE

Vue d'ensemble

Description

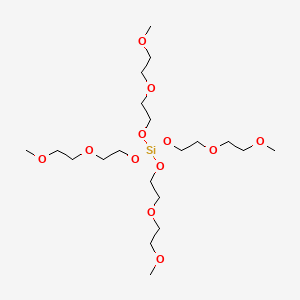

TETRAKIS(METHOXYETHOXYETHOXY)SILANE is a chemical compound with the molecular formula C16H36O12Si. It is also known as tetrakis(2-methoxyethoxy)silane. This compound is a derivative of silicic acid and is characterized by the presence of four 2-(2-methoxyethoxy)ethyl groups attached to a central silicon atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

TETRAKIS(METHOXYETHOXYETHOXY)SILANE can be synthesized through the reaction of silicic acid with 2-(2-methoxyethoxy)ethanol. The reaction typically involves the use of a catalyst such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the isolation of the pure ester.

Analyse Des Réactions Chimiques

Types of Reactions

TETRAKIS(METHOXYETHOXYETHOXY)SILANE undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed in the presence of water, leading to the formation of silicic acid and 2-(2-methoxyethoxy)ethanol.

Condensation: The compound can undergo condensation reactions with other silanes or silicates, forming siloxane bonds and resulting in the formation of polymeric structures.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions of acids or bases can be used as reagents. The reaction is typically carried out at room temperature.

Condensation: Silanes or silicates are used as reagents, and the reaction is often catalyzed by acids or bases. Elevated temperatures may be required to drive the reaction to completion.

Substitution: Nucleophiles such as amines or alcohols can be used as reagents. The reaction conditions vary depending on the nucleophile and the desired product.

Major Products Formed

Hydrolysis: Silicic acid and 2-(2-methoxyethoxy)ethanol.

Condensation: Polymeric siloxanes.

Substitution: Silicic acid derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry

TMES serves as a precursor for synthesizing various silicon-based materials, including:

- Siloxanes : Used in coatings and sealants.

- Silicates : Important in the production of ceramics and glasses.

The incorporation of methoxyethoxy groups enhances its reactivity and compatibility with different solvents and substrates, making it suitable for advanced material synthesis .

Biology

In biological applications, TMES is notable for its potential in developing biocompatible materials. Key applications include:

- Drug Delivery Systems : Its structure may facilitate interactions with biological systems, enhancing drug solubility and stability.

- Tissue Engineering Scaffolds : Used in creating scaffolds that support cell growth and tissue regeneration due to its biocompatibility.

Medicine

TMES is explored in nanomedicine for developing diagnostic and therapeutic agents. Its unique properties allow for:

- Targeted Drug Delivery : Enhancing the efficacy of medications while minimizing side effects.

- Nanoparticle Coatings : Improving the stability and bioavailability of nanoparticles used in medical applications.

Industrial Applications

TMES is widely used in the manufacturing of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance. Specific industrial applications include:

- Coatings : Enhancing durability and resistance to environmental factors.

- Adhesives : Providing strong bonding capabilities for various substrates.

- Sealants : Offering protection against moisture and contaminants .

Case Study 1: Drug Delivery Systems

Research has shown that TMES-based formulations can improve the solubility of poorly soluble drugs. By modifying drug particles with TMES, researchers achieved enhanced bioavailability in preclinical studies.

Case Study 2: Tissue Engineering

In a study focused on tissue scaffolding, TMES was utilized to create a polymer matrix that supported cell adhesion and proliferation. The results indicated improved cell viability compared to traditional scaffolds, showcasing TMES's potential in regenerative medicine .

Mécanisme D'action

The mechanism of action of silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester involves the interaction of the ester groups with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions play a crucial role in the compound’s ability to act as a precursor for the synthesis of silicon-based materials and its applications in various fields.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetraethyl orthosilicate (TEOS): A similar compound with ethoxy groups instead of 2-(2-methoxyethoxy)ethyl groups.

Tetramethyl orthosilicate (TMOS): A similar compound with methoxy groups instead of 2-(2-methoxyethoxy)ethyl groups.

Tetrakis(2-methoxyethyl) orthosilicate: A similar compound with 2-methoxyethyl groups instead of 2-(2-methoxyethoxy)ethyl groups.

Uniqueness

TETRAKIS(METHOXYETHOXYETHOXY)SILANE is unique due to the presence of the 2-(2-methoxyethoxy)ethyl groups, which provide enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where high solubility and reactivity are required, such as in the synthesis of advanced materials and in biomedical applications.

Activité Biologique

Tetrakis(methoxyethoxyethoxy)silane, also referred to as tetrakis(2-methoxyethoxy)silane, is a silane compound with the molecular formula . This compound consists of a silicon atom bonded to four 2-(2-methoxyethoxy)ethyl groups, which enhances its solubility and reactivity compared to other silanes. It is particularly notable for its potential applications in biomedical fields due to its biocompatibility and low toxicity.

Physical Properties

- Density : Approximately 1.1 g/cm³

- Boiling Point : Around 462.4 °C at 760 mmHg

- Melting Point : Below 0 °C

Synthesis

The synthesis of this compound typically involves the reaction of silicic acid with 2-(2-methoxyethoxy)ethanol, often catalyzed by hydrochloric or sulfuric acid. The process requires controlled temperature and pressure conditions to maximize yield and purity, usually conducted in large-scale reactors followed by distillation for purification.

General Biological Properties

While specific biological activity data on this compound is limited, silane compounds generally exhibit low toxicity and are often utilized in biomedical applications. The presence of methoxyethoxy groups may enhance interactions with biological systems, making this compound suitable for applications in drug delivery systems and tissue engineering scaffolds.

Case Studies and Research Findings

-

Biocompatibility Studies :

- Research indicates that silane compounds can be incorporated into biocompatible materials for medical applications. This compound has shown promise in enhancing the properties of hydrogels used for drug delivery, improving their mechanical strength and bioactivity.

-

Microbial Interaction :

- A study investigated the interaction of silane compounds with microbial cultures. It was found that certain silanes could be degraded by microbial action, leading to potential applications in bioremediation and environmental science. This suggests that this compound may also exhibit similar properties, although specific studies on this compound are still needed .

-

Drug Delivery Systems :

- The compound's structure allows it to form stable complexes with metal ions, which can be beneficial in creating advanced materials tailored for drug delivery applications. Its ability to undergo hydrolysis can facilitate the release of therapeutic agents in biological environments.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Applications | Toxicity Level |

|---|---|---|---|

| This compound | Drug delivery, tissue engineering | Low | |

| Tetraethyl orthosilicate (TEOS) | Coatings, adhesives | Low | |

| Tetraethyl silicate | Silica gel production | Low |

Propriétés

IUPAC Name |

tetrakis[2-(2-methoxyethoxy)ethyl] silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44O12Si/c1-21-5-9-25-13-17-29-33(30-18-14-26-10-6-22-2,31-19-15-27-11-7-23-3)32-20-16-28-12-8-24-4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWLYSOPXUSOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCO[Si](OCCOCCOC)(OCCOCCOC)OCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44O12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067015 | |

| Record name | Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24685-89-0 | |

| Record name | Silicic acid (H4SiO4) tetrakis[2-(2-methoxyethoxy)ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24685-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-(2-methoxyethoxy)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024685890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis[2-(2-methoxyethoxy)ethyl] orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.